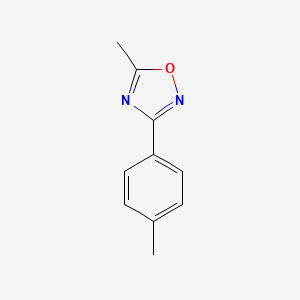

5-Methyl-3-p-tolyl-1,2,4-oxadiazole

Übersicht

Beschreibung

5-Methyl-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol . This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ethanol and water under reflux conditions . Another method involves the use of tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methyl group at position 5 and the p-tolyl moiety at position 3 participate in nucleophilic substitution under basic conditions.

Key Findings :

-

Reagents/Conditions : Amines, thiols, or alkoxides in aprotic solvents (e.g., DMSO) with inorganic bases (KOH, NaOH) .

-

Mechanism : Deprotonation of the oxadiazole ring generates a nucleophilic site, enabling attack by nucleophiles. For example, substitution at the methyl group can yield derivatives with altered electronic properties .

Example Reaction :

Applications :

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes cyclization or ring-opening under acidic or basic conditions to form fused heterocycles.

Key Findings :

-

Cyclization : Reaction with maleates or fumarates in basic media forms 1,2,4-oxadiazin-5-ones (e.g., 6-((methoxycarbonyl)methyl derivatives) .

-

Ring-Opening : Triflic acid catalyzes hydroarylation of the C=C bond in ethenyl-substituted analogs, yielding diaryl derivatives .

Example Reaction :

Mechanistic Insight :

-

Deprotonation of the oxadiazole ring.

-

Nucleophilic attack on the electron-deficient double bond.

Oxidation and Reduction

The oxadiazole core and substituents undergo redox transformations.

Oxidation :

-

Reagents : Hydrogen peroxide or m-chloroperbenzoic acid oxidizes the methyl group to a carbonyl, forming 5-carboxy derivatives .

-

Products : Oxadiazole oxides or sulfone analogs (if sulfur-containing groups are present).

Reduction :

-

Reagents : Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) reduces the C=N bond, yielding dihydro-oxadiazoles or amines .

Example Reaction :

Cross-Coupling Reactions

The p-tolyl group facilitates palladium-catalyzed coupling reactions.

Key Findings :

Applications :

Acid/Base-Mediated Rearrangements

The compound rearranges under strong acidic or basic conditions.

Key Findings :

-

Base-Mediated Rearrangement : In NaOH/DMSO, the oxadiazole ring undergoes ring contraction to form imidazoles .

-

Acid-Mediated Rearrangement : Trifluoroacetic acid (TFA) induces ring expansion to 1,3,5-triazines .

Comparative Reactivity Table

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 5-Methyl-3-p-tolyl-1,2,4-oxadiazole exhibits significant biological activities, particularly in the following areas:

- Antiviral Activity:

-

Anticancer Properties:

- Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, certain derivatives have been reported to induce apoptosis in various cancer cell lines, suggesting their utility as anticancer agents .

- A recent investigation into substituted oxadiazoles revealed that some compounds exhibited IC values comparable to established chemotherapeutics like doxorubicin against multiple cancer types .

-

Antimicrobial Activity:

- The oxadiazole scaffold is known for its antimicrobial properties. Compounds derived from 5M3PT are being explored for their efficacy against various bacterial and fungal strains.

Antiviral Research

In a study focused on antiviral drug discovery, researchers synthesized isoxazole-1,2,4-oxadiazole analogs that showed significant anti-HIV activity. The highest non-cytotoxic concentrations inhibited viral replication effectively in human CD4+ reporter cell lines .

Anticancer Evaluation

A comprehensive evaluation of new oxadiazole derivatives indicated that certain compounds demonstrated potent cytotoxicity against various cancer cell lines. For example:

- Compound Analysis: A series of substituted 1,2,4-oxadiazoles were tested against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549), revealing IC values indicating strong anti-proliferative effects .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5M3PT Derivative A | MCF-7 | 0.48 |

| 5M3PT Derivative B | HCT-116 | 0.78 |

| Doxorubicin (control) | MCF-7 | 10.38 |

Wirkmechanismus

The mechanism of action of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, some derivatives of 1,2,4-oxadiazoles are known to inhibit enzymes or receptors, leading to their biological effects. The compound can act as a selective inhibitor of the dopamine transporter and a partial agonist of the μ-opioid receptor . These interactions can modulate neurotransmitter levels and receptor activity, contributing to its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Propyl-3-(p-tolyl)-1,2,4-oxadiazole: Similar structure with a propyl group instead of a methyl group.

5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole: Contains a pyridyl group instead of a tolyl group.

Uniqueness

5-Methyl-3-p-tolyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and tolyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Biologische Aktivität

5-Methyl-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound features a unique oxadiazole ring structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 216.3 g/mol. The presence of the methyl group and the p-tolyl group imparts distinct chemical properties, enhancing its lipophilicity and potential for varied reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research has indicated that derivatives of oxadiazoles can act as inhibitors of various enzymes and receptors. Notably, this compound has been shown to selectively inhibit the dopamine transporter and act as a partial agonist at the μ-opioid receptor.

Anticancer Properties

Several studies have explored the anticancer potential of this compound and its derivatives:

- Cell Line Studies : In vitro studies demonstrated that derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, one derivative showed an IC50 value of 2.76 µM against ovarian adenocarcinoma (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Adenocarcinoma (OVXF 899) | 2.76 |

| Pleural Mesothelioma (PXF 1752) | 9.27 |

| Renal Cancer (RXF 486) | 1.143 |

Antibacterial and Antifungal Activities

The compound also exhibits notable antibacterial and antifungal properties. Its mechanism involves disrupting cellular processes in target microorganisms, leading to cell death .

Case Studies and Research Findings

- Study on Antiproliferative Activity : A library of oxadiazole derivatives was synthesized to evaluate their antiproliferative effects using the MTT assay. The results indicated that several compounds displayed cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives inhibited topoisomerase I activity, further supporting their potential as anticancer agents .

- Structure-Activity Relationship (SAR) : Research has focused on elucidating the SAR of oxadiazole derivatives to optimize their biological activities. Modifications in the oxadiazole ring structure were found to enhance selectivity and potency against specific cancer types .

- Antimicrobial Studies : The antibacterial efficacy of various oxadiazole derivatives was assessed against pathogens like Escherichia coli and Staphylococcus aureus. The inhibition zones ranged from 13 to 26 mm, indicating significant antimicrobial activity comparable to standard antibiotics .

Eigenschaften

IUPAC Name |

5-methyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-11-8(2)13-12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGSEQYNSZOSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297056 | |

| Record name | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81386-30-3 | |

| Record name | 81386-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.